(5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common starting materials include allyl derivatives, benzothiazole derivatives, and thiazolidinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Various substitution reactions can occur at the allyl or benzothiazole moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with enzymes, receptors, or other biomolecules.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals, materials, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Benzothiazoles: Compounds containing the benzothiazole moiety, known for their diverse pharmacological properties.
Uniqueness
The unique combination of the allyl, methoxy, and thioxo groups in (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14N2O2S3 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2O2S3/c1-4-7-17-13(18)12(22-15(17)20)14-16(2)10-8-9(19-3)5-6-11(10)21-14/h4-6,8H,1,7H2,2-3H3/b14-12- |
InChI Key |
QRVUAXXYZRVWER-OWBHPGMISA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.